molecular formula C36H50N6O11S B037578 Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) CAS No. 113282-21-6

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

Cat. No. B037578
M. Wt: 774.9 g/mol
InChI Key: DCANYFWGGDUEFG-WJKZGGHHSA-N
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Description

Enkephalins are endogenous opioid peptides that modulate analgesia, reward, and stress . They are released at significantly lower concentrations than small molecule neurotransmitters and undergo post-translational processing that yields ∼30 unique peptides from 4 precursor molecules . The natural ligands to opioid receptors are enkephalins, endorphins, dynorphins, and other endogenous opioid peptides .


Synthesis Analysis

Enkephalins are synthesized according to various methodologies . For instance, biaryl bridges formed by side chains of the two aromatic amino acid residues are of the meta – meta, meta – para, para – meta, and para – para configuration .


Molecular Structure Analysis

The molecular structure of enkephalins is complex and involves various components . For example, the structure of [Met 5]enk-NH 2 is predicted to insert its N-terminus deep in the binding pocket .


Chemical Reactions Analysis

Enkephalins undergo various chemical reactions . For instance, they are involved in the cyclization of peptides, which is an important issue in peptide chemistry . Cyclization has manifold goals and is very helpful in conformational studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of enkephalins are complex and involve various factors . For instance, the levels of [Met 5]enkephalin and [Leu 5]enkephalin were increased in the RVM and in other brainstem nuclei in CFA-treated rats .

Safety And Hazards

Enkephalins are generally considered safe, but their use and effects should be monitored carefully . For instance, disruption of opioid receptor interaction by naltrexone resulted in an elevation of 42 and 72% in DNA synthesis in skin from the dorsum and plantar surface of the hindfoot, respectively, within 2 h .

Future Directions

The study of enkephalins is a rapidly evolving field with many potential future directions. These include further investigation into the specific roles for δOR signaling in cardiac ischemia , and the development of new therapeutic approaches based on understanding the neurobiology of drug addiction .

properties

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANYFWGGDUEFG-WJKZGGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150342
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

CAS RN

113282-21-6
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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